molecular formula C22H23FN2O4 B393355 BUTYL 4-[1-(4-FLUOROPHENYL)-5-OXOPYRROLIDINE-3-AMIDO]BENZOATE

BUTYL 4-[1-(4-FLUOROPHENYL)-5-OXOPYRROLIDINE-3-AMIDO]BENZOATE

Cat. No.: B393355
M. Wt: 398.4g/mol
InChI Key: QZTWLVIQIZCBRN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

BUTYL 4-[1-(4-FLUOROPHENYL)-5-OXOPYRROLIDINE-3-AMIDO]BENZOATE is a complex organic compound with a unique structure that includes a butyl ester, a fluorophenyl group, and a pyrrolidinyl carbonyl amide

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of BUTYL 4-[1-(4-FLUOROPHENYL)-5-OXOPYRROLIDINE-3-AMIDO]BENZOATE typically involves multiple steps, including the formation of the pyrrolidinyl carbonyl amide and the esterification of the benzoic acid derivative. Common synthetic routes may include:

    Formation of the Pyrrolidinyl Carbonyl Amide: This step involves the reaction of 4-fluorophenyl acetic acid with pyrrolidine in the presence of a coupling agent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and a base like triethylamine.

    Esterification: The resulting amide is then esterified with butanol in the presence of an acid catalyst such as sulfuric acid to form the final product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Techniques such as continuous flow synthesis and the use of automated reactors may be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

BUTYL 4-[1-(4-FLUOROPHENYL)-5-OXOPYRROLIDINE-3-AMIDO]BENZOATE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of carboxylic acids or ketones.

    Reduction: Reduction reactions using agents such as lithium aluminum hydride can convert the carbonyl groups to alcohols.

    Substitution: Nucleophilic substitution reactions can occur at the fluorophenyl group, where nucleophiles like amines or thiols replace the fluorine atom.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an alkaline medium.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Sodium hydride in DMF (dimethylformamide) for nucleophilic substitution.

Major Products

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols.

    Substitution: Formation of substituted phenyl derivatives.

Scientific Research Applications

BUTYL 4-[1-(4-FLUOROPHENYL)-5-OXOPYRROLIDINE-3-AMIDO]BENZOATE has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: Studied for its potential interactions with biological macromolecules and its effects on cellular processes.

    Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and analgesic effects.

    Industry: Utilized in the development of new materials and as an intermediate in the synthesis of complex organic compounds.

Mechanism of Action

The mechanism of action of BUTYL 4-[1-(4-FLUOROPHENYL)-5-OXOPYRROLIDINE-3-AMIDO]BENZOATE involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. For example, it may bind to enzyme active sites, altering their activity and affecting metabolic pathways.

Comparison with Similar Compounds

Similar Compounds

    Butyl 4-aminobenzoate: Similar ester structure but lacks the pyrrolidinyl carbonyl amide and fluorophenyl group.

    4-Fluorophenylacetic acid: Contains the fluorophenyl group but lacks the ester and pyrrolidinyl carbonyl amide.

    Pyrrolidine-3-carboxylic acid: Contains the pyrrolidinyl group but lacks the ester and fluorophenyl group.

Uniqueness

BUTYL 4-[1-(4-FLUOROPHENYL)-5-OXOPYRROLIDINE-3-AMIDO]BENZOATE is unique due to its combination of functional groups, which confer specific chemical reactivity and biological activity

Properties

Molecular Formula

C22H23FN2O4

Molecular Weight

398.4g/mol

IUPAC Name

butyl 4-[[1-(4-fluorophenyl)-5-oxopyrrolidine-3-carbonyl]amino]benzoate

InChI

InChI=1S/C22H23FN2O4/c1-2-3-12-29-22(28)15-4-8-18(9-5-15)24-21(27)16-13-20(26)25(14-16)19-10-6-17(23)7-11-19/h4-11,16H,2-3,12-14H2,1H3,(H,24,27)

InChI Key

QZTWLVIQIZCBRN-UHFFFAOYSA-N

SMILES

CCCCOC(=O)C1=CC=C(C=C1)NC(=O)C2CC(=O)N(C2)C3=CC=C(C=C3)F

Canonical SMILES

CCCCOC(=O)C1=CC=C(C=C1)NC(=O)C2CC(=O)N(C2)C3=CC=C(C=C3)F

Origin of Product

United States

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